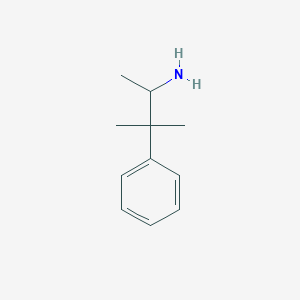
3-Methyl-3-phenylbutan-2-amine
Vue d'ensemble
Description
3-Methyl-3-phenylbutan-2-amine is an organic compound that contains a phenyl group and an amine group . It has a molecular formula of C11H16 . The compound is closely related to 2-Methyl-3-phenylbutane and 2-methyl-3-phenylbutan-2-amine hydrochloride .
Synthesis Analysis
The synthesis of amines like this compound can be achieved through various methods. One common method is the reduction of nitriles or amides . Another method involves S N 2 reactions of alkyl halides with ammonia or an alkylamine . A more specific synthesis method involves coupling a transaminase with a pyruvate decarboxylase .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques. For instance, 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED) has extended the limits of crystallography by enabling the determination of three-dimensional molecular structures from sub-μm microcrystals .Chemical Reactions Analysis
Amines like this compound can undergo various chemical reactions. They can act as weak organic bases, accepting a proton from water to form substituted ammonium ions and hydroxide ions . They can also be alkylated by reaction with a primary alkyl halide . Furthermore, amines can be converted into alkenes by an elimination reaction .Physical and Chemical Properties Analysis
Amines like this compound have certain physical and chemical properties. They are organic compounds that contain one or more nitrogen atoms . They can be either primary, secondary, or tertiary, depending on the number of carbon-containing groups that are attached to them .Mécanisme D'action
Target of Action
3-Methyl-3-phenylbutan-2-amine is a complex molecule with potential biological activity. It is structurally similar to phenethylamine , a compound known to act as a central nervous system stimulant in humans . Phenethylamine regulates monoamine neurotransmission by binding to the trace amine-associated receptor 1 (TAAR1) and inhibiting vesicular monoamine transporter 2 (VMAT2) in monoamine neurons . Therefore, it’s plausible that this compound may interact with similar targets.
Mode of Action
Phenethylamine, for instance, binds to TAAR1, leading to the inhibition of VMAT2 . This results in changes in the concentration of monoamines in the synaptic cleft, affecting neurotransmission .
Biochemical Pathways
Phenethylamine, a structurally similar compound, is known to affect monoamine neurotransmission . Therefore, it’s possible that this compound may influence similar pathways, leading to downstream effects on neurotransmission.
Pharmacokinetics
Phenethylamine is primarily metabolized by monoamine oxidase B (MAO-B) .
Result of Action
One study suggests that it may cause a significant change in bioelectrical activity due to ca2+ channel regulation and ca2+ influx modulation, leading to a subsequent change in smooth muscle cell response .
Safety and Hazards
The safety and hazards of 3-Methyl-3-phenylbutan-2-amine would depend on its specific physical and chemical properties. General safety management practices involve identifying and assessing hazards present or likely to be present in the workplace . Chemical hazards are usually managed by setting permissible exposure limits .
Orientations Futures
The future directions for the study and application of 3-Methyl-3-phenylbutan-2-amine could involve further exploration of its synthesis methods, chemical reactions, and potential applications. Advances in techniques such as directed evolution and the design of high-performance membranes could provide new avenues for research .
Analyse Biochimique
Biochemical Properties
3-Methyl-3-phenylbutan-2-amine plays a role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules
Cellular Effects
The effects of this compound on cells and cellular processes are complex. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models Studies have observed threshold effects, as well as toxic or adverse effects at high doses
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes or cofactors It can also affect metabolic flux or metabolite levels
Transport and Distribution
This compound is transported and distributed within cells and tissues It can interact with transporters or binding proteins, and can affect its localization or accumulation
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex It could include targeting signals or post-translational modifications that direct it to specific compartments or organelles
Propriétés
IUPAC Name |
3-methyl-3-phenylbutan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-9(12)11(2,3)10-7-5-4-6-8-10/h4-9H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVPWOEYQHJCIKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C1=CC=CC=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


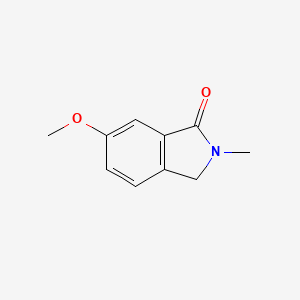
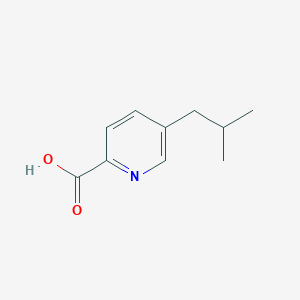
![5-Aminoimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B3268829.png)


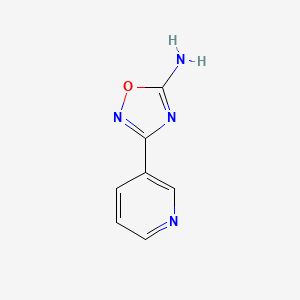
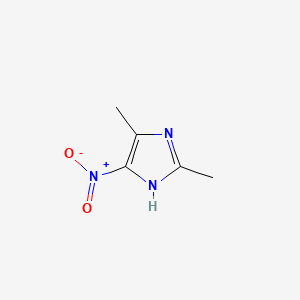

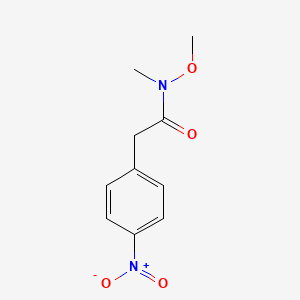

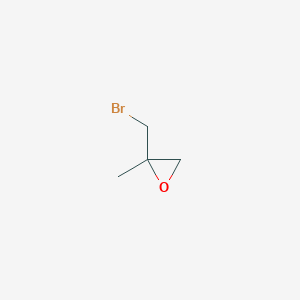
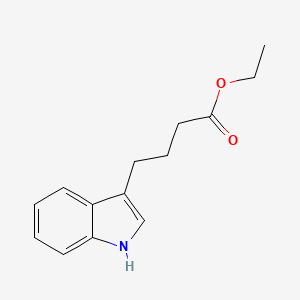
![3-Amino-4-nitro-[2]naphthoic acid](/img/structure/B3268889.png)

